molecular formula C10H10N2O2 B1589138 Ethyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 372147-49-4

Ethyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B1589138
CAS No.: 372147-49-4
M. Wt: 190.2 g/mol
InChI Key: UWYWNAGXCZHLLM-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family, which is known for its fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Biochemical Analysis

Biochemical Properties

Ethyl imidazo[1,2-a]pyridine-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can modulate signaling pathways that are critical for cell growth and survival. Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It can induce apoptosis, a form of programmed cell death, in cancer cells by activating caspases, which are proteases that play essential roles in apoptosis . This compound also influences cell signaling pathways, such as the NF-kappaB pathway, which is involved in immune response and inflammation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by binding to DNA and influencing transcription factor binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites for excretion . This compound can also influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported by specific transporters or passively diffuse across cell membranes . Binding proteins in the blood can also facilitate its distribution to target tissues .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It is often found in the nucleus, where it can interact with DNA and transcription factors . Post-translational modifications, such as phosphorylation, can also influence its localization and activity .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like NaOH for cycloisomerization, and metal catalysts such as palladium for coupling reactions . Reaction conditions vary but often involve ambient temperatures and aqueous environments for green chemistry approaches .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloisomerization of N-propargylpyridiniums yields imidazo[1,2-a]pyridines .

Comparison with Similar Compounds

Ethyl imidazo[1,2-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its broad range of applications in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYWNAGXCZHLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472811
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372147-49-4
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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